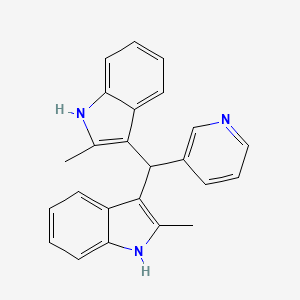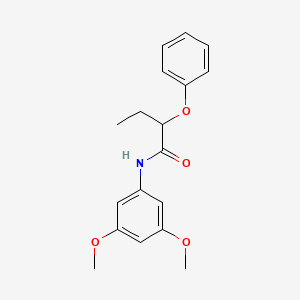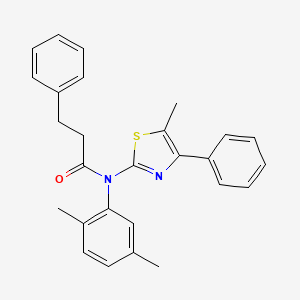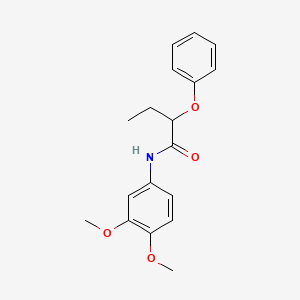![molecular formula C17H25BrN2O5 B4075187 1-[4-(2-bromo-4-methylphenoxy)butyl]piperazine oxalate](/img/structure/B4075187.png)
1-[4-(2-bromo-4-methylphenoxy)butyl]piperazine oxalate
Übersicht
Beschreibung
1-[4-(2-bromo-4-methylphenoxy)butyl]piperazine oxalate, also known as BRL-15572, is a compound that has gained attention in the scientific community due to its potential use in various research applications. This compound belongs to the piperazine class of compounds and has been synthesized using a specific method.
Wirkmechanismus
1-[4-(2-bromo-4-methylphenoxy)butyl]piperazine oxalate acts as a selective antagonist of the 5-HT1B/1D receptors, which are G protein-coupled receptors that are involved in the regulation of serotonin levels in the brain. By blocking these receptors, 1-[4-(2-bromo-4-methylphenoxy)butyl]piperazine oxalate can modulate the release of serotonin and other neurotransmitters, leading to changes in brain activity and behavior.
Biochemical and Physiological Effects
1-[4-(2-bromo-4-methylphenoxy)butyl]piperazine oxalate has been shown to have various biochemical and physiological effects, including the modulation of serotonin levels in the brain, the inhibition of platelet aggregation, and the reduction of pain perception. This compound has also been shown to have potential use in the treatment of anxiety and depression, as well as other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-[4-(2-bromo-4-methylphenoxy)butyl]piperazine oxalate in lab experiments has several advantages, including its high potency and selectivity for the 5-HT1B/1D receptors, as well as its ability to cross the blood-brain barrier. However, there are also limitations to its use, including its potential for off-target effects and the need for careful dosing and administration.
Zukünftige Richtungen
There are many potential future directions for the use of 1-[4-(2-bromo-4-methylphenoxy)butyl]piperazine oxalate in scientific research. One area of interest is the development of new treatments for migraine headaches and other neurological disorders, which could be based on the selective modulation of the 5-HT1B/1D receptors. Other potential applications include the study of the role of serotonin in various physiological processes, as well as the development of new drugs that target this pathway.
Conclusion
In conclusion, 1-[4-(2-bromo-4-methylphenoxy)butyl]piperazine oxalate is a compound that has gained attention in the scientific community due to its potential use in various research applications. Its synthesis method has been optimized to produce high yields of the compound, and it has been shown to act as a selective antagonist of the 5-HT1B/1D receptors, with various biochemical and physiological effects. While there are limitations to its use, there are also many potential future directions for the use of 1-[4-(2-bromo-4-methylphenoxy)butyl]piperazine oxalate in scientific research.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-bromo-4-methylphenoxy)butyl]piperazine oxalate has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to act as a selective antagonist of the 5-HT1B/1D receptors, which are involved in the regulation of serotonin levels in the brain. 1-[4-(2-bromo-4-methylphenoxy)butyl]piperazine oxalate has also been shown to have potential use in the treatment of migraine headaches, as well as other neurological disorders.
Eigenschaften
IUPAC Name |
1-[4-(2-bromo-4-methylphenoxy)butyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O.C2H2O4/c1-13-4-5-15(14(16)12-13)19-11-3-2-8-18-9-6-17-7-10-18;3-1(4)2(5)6/h4-5,12,17H,2-3,6-11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFJWIYYUMYJFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2CCNCC2)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(3,4-dimethylphenoxy)butyl]azepane oxalate](/img/structure/B4075105.png)
![1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperazine oxalate](/img/structure/B4075107.png)
![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]azepane oxalate](/img/structure/B4075110.png)



![4-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-2,6-dimethylmorpholine oxalate](/img/structure/B4075161.png)

![1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate](/img/structure/B4075178.png)
![1-[4-(3-ethylphenoxy)butyl]azepane oxalate](/img/structure/B4075184.png)
![3-[(2-chloro-6-nitrobenzyl)thio]-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4075194.png)
![1-[4-(2,4-dimethylphenoxy)butyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4075198.png)
![N-dibenzo[b,d]furan-3-yl-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B4075205.png)
![2-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]-N-(3-methoxyphenyl)-5-nitrobenzamide](/img/structure/B4075212.png)